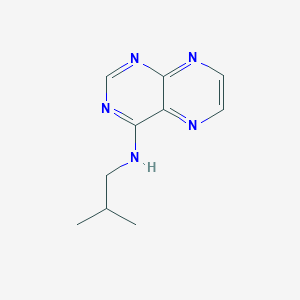

N-Isobutylpteridin-4-amine

Descripción

Propiedades

Fórmula molecular |

C10H13N5 |

|---|---|

Peso molecular |

203.24 g/mol |

Nombre IUPAC |

N-(2-methylpropyl)pteridin-4-amine |

InChI |

InChI=1S/C10H13N5/c1-7(2)5-13-10-8-9(14-6-15-10)12-4-3-11-8/h3-4,6-7H,5H2,1-2H3,(H,12,13,14,15) |

Clave InChI |

ZYANYXYLKYVVOJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CNC1=NC=NC2=NC=CN=C21 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Isobutilpteridin-4-amina típicamente involucra la reacción de derivados de pteridina con isobutilamina. Un método común incluye la sustitución nucleofílica de una pteridina halogenada con isobutilamina en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol a temperaturas elevadas para facilitar la reacción de sustitución.

Métodos de producción industrial

En un entorno industrial, la producción de N-Isobutilpteridin-4-amina puede involucrar reactores de flujo continuo para asegurar la calidad y el rendimiento consistentes del producto. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de síntesis. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener N-Isobutilpteridin-4-amina de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

N-Isobutilpteridin-4-amina sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de N-óxido.

Reducción: Las reacciones de reducción pueden convertir N-Isobutilpteridin-4-amina en sus formas reducidas.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de pteridina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de N-óxido, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una variedad diversa de derivados de pteridina.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Isobutylpteridin-4-amine has been explored for its potential therapeutic applications, particularly in treating neurological disorders and cancer.

- Neurological Disorders: Research indicates that derivatives of pteridin compounds can inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may serve as a scaffold for developing inhibitors of protein aggregation .

- Anticancer Activity: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in breast cancer models, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, which is crucial for modulating biochemical pathways:

- Mechanism of Action: this compound can bind to the active sites of specific enzymes, inhibiting their activity. This characteristic is particularly useful in drug design for conditions where enzyme overactivity contributes to disease progression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Mecanismo De Acción

El mecanismo de acción de N-Isobutilpteridin-4-amina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir o activar enzimas involucradas en el metabolismo de la pteridina, influyendo así en los procesos celulares y las vías metabólicas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine- and pyrimidine-based amines, which share functional group similarities or synthetic pathways with N-Isobutylpteridin-4-amine. These compounds are selected based on their structural motifs, molecular weights, and documented applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

- Core Heterocycles: Pteridine vs. Substituent Effects:

- The isobutyl group in this compound increases steric bulk and lipophilicity compared to smaller alkyl chains (e.g., propyl in ), which may affect membrane permeability and metabolic stability.

Electron-withdrawing groups (e.g., 4-iodophenyl in ) or aromatic systems (e.g., phenylpiperidine in ) alter electronic properties and binding kinetics.

Synthetic Pathways :

Biological Relevance :

Pharmacokinetic and Pharmacodynamic Considerations

- Lipophilicity : The isobutyl group in this compound likely confers higher logP values than acetylated () or chlorobenzyl-substituted () analogs, impacting absorption and distribution.

- Metabolic Stability : Piperidine N-methylation (e.g., ) or acetylation () reduces susceptibility to oxidative metabolism, whereas the primary amine in this compound may require protective strategies.

Actividad Biológica

N-Isobutylpteridin-4-amine is a compound with potential biological significance, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a pteridine derivative characterized by an isobutyl group at the nitrogen position. Its molecular formula is , and it exhibits properties typical of pteridine compounds, which are known for their role in various biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pteridine derivatives often interact with enzymes involved in metabolic pathways. Studies have shown that this compound may inhibit specific enzymes related to nucleotide metabolism, impacting cellular proliferation and survival.

- Cytotoxic Effects : Preliminary research indicates that this compound exhibits cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in malignant cells suggests potential as an anticancer agent.

- Modulation of Signal Transduction Pathways : This compound may influence key signaling pathways involved in cell growth and differentiation. For instance, it could modulate pathways related to cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits nucleotide metabolism enzymes | |

| Signal Transduction Modulation | Affects cell growth pathways |

Case Studies

Several case studies have explored the effects of this compound on different biological systems:

- Cancer Cell Lines : In a study involving leukemia KG-1 cells, this compound demonstrated significant cytotoxicity comparable to established anticancer drugs. The half-maximal inhibitory concentration (IC50) was determined to be in the micromolar range, indicating potent activity against these cells.

- Enzymatic Assays : The compound was tested for its ability to inhibit specific enzymes related to DNA synthesis and repair. Results indicated that this compound effectively reduced enzyme activity, leading to decreased proliferation rates in treated cells.

- Animal Models : Preliminary in vivo studies have suggested that administration of this compound can lead to tumor regression in xenograft models, further supporting its potential as an anticancer therapeutic.

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms by which this compound exerts its effects. Future studies should focus on:

- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for developing effective therapeutic applications.

- Clinical Trials : Rigorous clinical trials are necessary to assess safety, efficacy, and optimal dosing regimens for potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.